Acetamidophenyl methoxypropionic acid
Description
Overview of Phenolic Acid Derivatives in Biological Systems
Phenolic acids are a widespread class of secondary metabolites found throughout the plant kingdom, characterized by a phenolic ring and a carboxylic acid function. nih.gov These compounds are integral to the plant's life cycle, contributing to growth, development, and defense mechanisms against pathogens and environmental stressors. nih.gov In biological systems, including human health, phenolic acid derivatives are recognized for their diverse and potent activities.
Their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, endows them with strong antioxidant properties, allowing them to scavenge harmful reactive oxygen species (ROS). nih.gov This antioxidant capacity is a cornerstone of their beneficial effects, mitigating oxidative stress that is a known contributor to a variety of chronic diseases. alirahealth.com Beyond their role as antioxidants, phenolic acids and their derivatives exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govmedicom-publishers.com
The biological activity of these compounds is intimately linked to their chemical structure, with variations in the number and position of hydroxyl groups and other substituents on the aromatic ring influencing their specific interactions with biological targets. nih.gov Their ability to modulate signaling pathways and enzyme activities makes them a rich source of lead compounds in drug discovery and valuable tools in chemical biology to explore the intricacies of cellular function. drugbank.comnih.gov
Contextualizing Acetamidophenyl Methoxypropionic Acid within Contemporary Chemical Biology
Within the broad and diverse family of phenolic acid derivatives, this compound stands out as a synthetically derived molecule designed for high specificity and potency. Unlike naturally occurring phenolic acids, this compound has been engineered through rational drug design to selectively target a specific cellular receptor, thereby offering a more focused approach to studying biological pathways. nographarma.com
This compound, and more specifically its (S)-enantiomer known as N-Acetyl-GED-0507-34-LEVO, is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. nih.govnographarma.com PPARγ is a ligand-activated transcription factor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation. The ability of this compound to selectively modulate the activity of PPARγ makes it a powerful tool for chemical biologists to investigate the downstream consequences of PPARγ activation and its role in various physiological and pathological processes.
The development of this compound exemplifies a key strategy in modern chemical biology: the creation of small molecules with defined mechanisms of action to dissect complex biological systems. By using this compound, researchers can probe the function of PPARγ in different cell types and disease models, leading to a deeper understanding of its biological roles and its potential as a therapeutic target. Its structural similarity to both acetaminophen (B1664979) and the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) further suggests a potential for dual anti-inflammatory and antipyretic effects. nih.gov The stereospecificity of its bioactivity, with the (S)-enantiomer showing distinct binding affinities compared to the (R)-form, highlights the importance of three-dimensional structure in molecular recognition and biological function. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Synonyms | GMG-43AC, N-Acetyl-GED-0507-34-levo ((S)-enantiomer) |
| Chirality | Exists as (R) and (S) enantiomers |
Data sourced from PubChem. nih.gov
Detailed Research Findings
The utility of this compound as a research tool is underscored by a growing body of preclinical and clinical studies. These investigations have primarily focused on its (S)-enantiomer, N-Acetyl-GED-0507-34-LEVO (also referred to as GED-0507), and its effects on inflammatory and fibrotic diseases.
Modulation of Inflammatory and Cellular Processes in Dermatology
In the context of dermatology, research has highlighted the compound's potential in managing acne vulgaris. In vitro studies have shown that N-Acetyl-GED-0507-34-LEVO exhibits anti-inflammatory activity in both sebocytes and keratinocytes. nographarma.com It has been demonstrated to normalize the proliferation and differentiation processes of keratinocytes that are often altered by pro-inflammatory cytokines. nographarma.com Furthermore, it induces the differentiation of sebocytes, a key factor in the pathogenesis of acne. nographarma.com A phase IIb clinical trial involving patients with moderate-to-severe facial acne vulgaris demonstrated that topical application of a 5% gel formulation of N-Acetyl-GED-0507-34-LEVO significantly improved acne manifestations compared to a vehicle control. nih.gov
Another area of investigation has been its effect on hair follicle epithelial stem cells. In a preclinical study, N-Acetyl-GED-0507-34-LEVO was shown to protect these stem cells against damage associated with lichen planopilaris, an inflammatory hair loss disorder. nih.gov The study indicated that the compound interferes with key pathological processes, including inflammation and pathological epithelial-to-mesenchymal transition (EMT), and was more effective than pioglitazone, another PPARγ agonist, in reversing experimentally induced EMT in human hair follicle stem cells ex vivo. nih.gov
Anti-fibrotic Effects in Inflammatory Bowel Disease and Pulmonary Fibrosis
Research has also explored the anti-fibrotic properties of GED-0507 in models of inflammatory diseases. In a murine model of chronic colitis, GED-0507 was found to ameliorate intestinal fibrosis. nih.gov It significantly reduced the expression of key pro-fibrotic genes and proteins, including alpha-smooth muscle actin (α-SMA) and collagen. nih.gov The compound also demonstrated the ability to block the TGF-β-dependent transition of epithelial cells into mesenchymal cells, a critical process in the development of fibrosis. nih.gov
Similarly, in a murine model of bleomycin-induced pulmonary fibrosis, both preventive and curative administration of GED-0507 improved lung fibrotic lesions. nih.gov The compound's anti-fibrotic mechanisms in this model included counteracting the pro-fibrogenic effects of the TGFβ/Smad3 pathway, inhibiting key transcription factors involved in EMT, and reducing the synthesis of extracellular matrix components like collagen and fibronectin. nih.gov
Summary of Research Findings for N-Acetyl-GED-0507-34-LEVO
| Research Area | Model System | Key Findings | Reference(s) |
| Dermatology (Acne) | In vitro (sebocytes, keratinocytes), Phase IIb clinical trial | Anti-inflammatory activity, normalization of keratinocyte proliferation, induction of sebocyte differentiation, significant improvement in acne lesions. | nih.govnographarma.com |
| Dermatology (Hair Loss) | Ex vivo (human hair follicles) | Protection of hair follicle epithelial stem cells, reversal of epithelial-to-mesenchymal transition (EMT). | nih.gov |
| Gastroenterology (Fibrosis) | In vivo (murine chronic colitis), In vitro (human intestinal fibroblasts) | Amelioration of intestinal fibrosis, reduction of pro-fibrotic gene and protein expression, inhibition of TGF-β-induced EMT. | nih.gov |
| Pulmonology (Fibrosis) | In vivo (murine pulmonary fibrosis) | Improvement of lung fibrotic lesions, counteraction of TGFβ/Smad3 pathway, inhibition of collagen and fibronectin synthesis. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1240290-49-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
DQUOOKMLOSPCLZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |
Origin of Product |
United States |
Stereoisomerism and Stereochemical Research of Acetamidophenyl Methoxypropionic Acid
Isolation and Characterization of Stereoisomers
Acetamidophenyl methoxypropionic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. The spatial arrangement of the atoms at the chiral center dictates the molecule's classification as either the (S) or (R) enantiomer, a distinction that is fundamental to its biological function. vulcanchem.com The isolation of these individual stereoisomers is typically achieved through chiral resolution techniques, which can involve chromatographic or enzymatic separation of the initially synthesized racemic mixture. vulcanchem.com
(S)-Acetamidophenyl Methoxypropionic Acid (N-acetyl-GED0507-levo)
The (S)-enantiomer, scientifically known as (S)-3-(4-acetamidophenoxy)-2-methoxypropanoic acid and designated in research as N-acetyl-GED0507-levo, is the subject of significant clinical investigation. vulcanchem.comnih.gov It has been identified as a modulator of the peroxisome proliferator-activated receptor-γ (PPARγ), a receptor involved in lipid metabolism, cell differentiation, and inflammatory processes. nih.govresearchgate.net Characterization of this isomer confirms its absolute stereochemistry and has enabled its development for specific therapeutic applications. nih.govnih.gov Research has focused heavily on this particular isomer due to its demonstrated biological activity. nih.govresearchgate.net
(R)-Acetamidophenyl Methoxypropionic Acid
The (R)-enantiomer, or (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid, is the stereochemical counterpart to the levo- form. nih.gov While the (S)-enantiomer has been the primary focus of pharmacological research, the characterization of the (R)-enantiomer is essential for comparative studies and for ensuring the enantiomeric purity of the active (S)-form. vulcanchem.comnih.gov Its isolation is accomplished during the same chiral resolution process that yields the (S)-enantiomer. vulcanchem.com
Table 1: Physicochemical Properties of this compound Stereoisomers This table is interactive. Click on the headers to sort the data.
| Property | (S)-Enantiomer (N-acetyl-GED0507-levo) | (R)-Enantiomer |
|---|---|---|
| IUPAC Name | (2S)-3-(4-acetamidophenyl)-2-methoxypropanoic acid nih.gov | (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid nih.gov |
| Synonym | N-acetyl-GED-0507-34-levo nih.gov | GMG-43AC nih.gov |
| Molecular Formula | C₁₂H₁₅NO₄ nih.gov | C₁₂H₁₅NO₄ nih.gov |
| Molecular Weight | 237.25 g/mol nih.gov | 237.25 g/mol nih.gov |
| CAS Number | 1190427-41-8 nih.gov | 1240290-49-6 nih.gov |
| PubChem CID | 66777776 nih.gov | 46853700 nih.gov |
Racemic Forms and Their Significance in Research
A racemic mixture contains equal amounts of both the (S) and (R)-enantiomers. In the context of arylpropionic acids, it is common for these compounds to be synthesized and marketed as racemates. orientjchem.org However, research frequently demonstrates that the biological activity resides primarily or exclusively in the (S)-enantiomer. orientjchem.org The study of the racemic form of this compound is significant as a starting point for chiral separation and as a benchmark against which the activity of the pure enantiomers is compared. vulcanchem.com Understanding the properties of the racemate helps to confirm that the observed biological effects of N-acetyl-GED0507-levo are specific to the (S)-configuration and not an attribute of the molecule in general. vulcanchem.comorientjchem.org
Methodologies for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of a single-isomer drug is critical. The primary methodology for assessing the enantiomeric purity of chiral compounds like this compound is chiral high-performance liquid chromatography (HPLC). nih.gov This analytical technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times. nih.govazypusa.com By comparing the retention times and peak areas of a sample to those of known (S) and (R) standards, the ratio of the two enantiomers and the enantiomeric excess (a measure of purity) can be accurately determined. nih.gov This method is crucial for quality control during the production of the single-enantiomer active substance.
Differential Biological Activities of Stereoisomers
Stereochemistry has a profound impact on the biological activity of drugs, affecting their binding to target receptors, metabolic pathways, and distribution. nih.gov The bioactivity of this compound is highly dependent on its stereochemical configuration. vulcanchem.com
The (S)-enantiomer, N-acetyl-GED0507-levo, is an active modulator of the PPARγ receptor. nih.govresearchgate.net Clinical studies have demonstrated its efficacy in treating moderate-to-severe facial acne vulgaris by improving inflammatory and noninflammatory lesion counts. nih.govresearchgate.net In a phase II randomized controlled trial, a topical gel containing 5% of the (S)-enantiomer showed a statistically significant improvement in acne manifestations compared to a vehicle control. nih.gov
In contrast, for many arylpropionic acids, the (R)-enantiomer is often significantly less active or inactive. orientjchem.org While specific public domain research on the (R)-enantiomer of this compound's activity is limited, the intense research focus on the (S)-enantiomer strongly suggests a significant difference in their biological effects. nih.govresearchgate.netspringer.com This enantiomeric specificity is critical for its pharmacological profile, as the development of a single, more active isomer can enhance potency and potentially minimize off-target effects. vulcanchem.com The differential activity underscores the importance of stereochemical considerations in drug design and development, as the three-dimensional structure of the (S)-isomer is what allows for effective interaction with its biological target. vulcanchem.comnih.gov
Table 2: Summary of Clinical Research Findings for (S)-Acetamidophenyl Methoxypropionic Acid This table is interactive. Click on the headers to sort the data.
| Study Focus | Compound Investigated | Key Finding | Reference |
|---|---|---|---|
| Efficacy in Acne Vulgaris | N-acetyl-GED-0507-34-LEVO (5% Gel) | Statistically significant reduction in total lesion count vs. vehicle. | nih.gov |
| Investigator Global Assessment (IGA) | N-acetyl-GED-0507-34-LEVO (5% Gel) | 45% of patients achieved IGA success, compared to 24% in the vehicle group. | nih.govresearchgate.net |
| Mechanism of Action | N-acetyl-GED-0507-34-LEVO | Acts as a peroxisome proliferator-activated receptor-γ (PPARγ) modulator. | nih.govresearchgate.net |
| Clinical Development Phase | N-acetyl-GED-0507-34-LEVO (5% Gel) | Advanced to Phase III clinical trials. | springer.com |
Synthetic Methodologies and Chemical Derivatization of Acetamidophenyl Methoxypropionic Acid
Established Synthetic Pathways to Acetamidophenyl Methoxypropionic Acid
The creation of the core structure of this compound can be approached through several synthetic routes. While specific, industrial-scale protocols are often proprietary, plausible pathways can be devised based on fundamental principles of organic chemistry.
Reaction of 4-Nitrophenylacetic Acid with Methoxypropionic Acidvulcanchem.com
A hypothetical route to this compound could begin with precursors such as derivatives of phenylacetic acid and methoxypropionic acid. However, a more plausible and commonly suggested pathway involves starting materials like 4-acetamidophenol and a derivative of methoxypropionic acid. vulcanchem.com The synthesis would likely involve a coupling reaction to form the ether linkage or building the propionic acid chain onto the phenolic starting material.
A general, conceptual pathway might involve:
Starting Material Selection : Key starting materials could include a protected p-aminophenol derivative and a suitable three-carbon building block containing the methoxy (B1213986) group.
Carbon-Carbon Bond Formation : A crucial step would be the formation of the bond between the phenyl ring and the propionic acid backbone. This could be achieved through various named reactions in organic synthesis.
Functional Group Interconversion : The synthesis would require steps to ensure the presence of the acetamido group, the methoxy ether, and the carboxylic acid in the final product. This could involve protection/deprotection strategies and reduction of a nitro group to an amine, followed by acetylation.
Table 1: Plausible Starting Materials and Reaction Types
| Starting Material 1 | Starting Material 2 | Potential Reaction Type |
|---|---|---|
| 4-Acetamidophenol | Methyl 2-bromo-3-methoxypropionate | Williamson Ether Synthesis followed by hydrolysis |
| 4-Nitrophenylalanine derivative | Methanol/Methylating Agent | Esterification, Reduction of nitro group, Acetylation, Methylation of hydroxyl |
| 4-Aminophenol | Acrylic acid derivative | Michael Addition, Acetylation, Methylation |
Advanced Enantioselective Synthesis Techniques
The biological activity of this compound is highly dependent on its stereochemistry, with different enantiomers exhibiting distinct effects. vulcanchem.com Therefore, producing a single, desired enantiomer is a critical goal. Enantioselective synthesis, the process of preferentially forming one enantiomer over another, is achieved through methods like asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis for Stereospecific Productionpsu.edu
Asymmetric catalysis is a powerful technique that uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com These chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that directs the reaction pathway to favor one stereochemical outcome. youtube.comyoutube.com
This method is vital in the pharmaceutical industry for producing drugs with high enantiomeric purity, ensuring efficacy and safety. youtube.com For a molecule like this compound, an asymmetric hydrogenation or an asymmetric alkylation at a key step in the synthesis could establish the crucial stereocenter. For example, a prochiral precursor could be hydrogenated using a rhodium or ruthenium catalyst paired with a chiral phosphine (B1218219) ligand to yield the desired enantiomer with high selectivity. youtube.com
Table 2: Overview of Asymmetric Catalysis Types
| Catalyst Type | Description | Example |
|---|---|---|
| Chiral Metal Complexes | A central metal atom (e.g., Rh, Ru, Pd) coordinated to chiral ligands. | Rhodium-BINAP for asymmetric hydrogenation. |
| Organocatalysts | Small, metal-free organic molecules that are chiral. youtube.com | Proline and its derivatives for asymmetric aldol (B89426) or Mannich reactions. youtube.com |
| Enzymes | Naturally occurring catalysts (proteins) that operate with high stereospecificity. | Lipases for kinetic resolution of racemic esters. |
Chiral Auxiliary Approaches
Another well-established strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral starting material to guide a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net
The process generally follows three main steps:
Attachment : The non-chiral substrate is covalently bonded to the chiral auxiliary.
Diastereoselective Reaction : The new, larger molecule, now containing a chiral center from the auxiliary, undergoes a reaction (e.g., alkylation, aldol reaction). The existing chirality of the auxiliary directs the formation of a new stereocenter with a specific orientation, leading to one diastereomer in preference to others. A well-known example is the alkylation of an enolate derived from an oxazolidinone auxiliary. williams.edu
Cleavage : The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. researchgate.netwilliams.edu
Table 3: Steps in Chiral Auxiliary Mediated Synthesis
| Step | Purpose | Common Example |
|---|---|---|
| 1. Acylation | Attach the substrate (e.g., a propionyl group) to the chiral auxiliary. | Reaction of propionyl chloride with an Evans oxazolidinone. williams.edu |
| 2. Alkylation | Form a new C-C bond stereoselectively. | Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., a benzyl (B1604629) halide derivative). williams.edu |
| 3. Hydrolysis | Remove the chiral auxiliary to release the final product. | Cleavage of the N-acyl bond with lithium hydroperoxide. |
Chemical Derivatization for Structure-Activity Relationship Studies
To understand how a molecule exerts its biological effects, medicinal chemists systematically modify its structure and observe how these changes impact its activity. This process, known as developing a structure-activity relationship (SAR), is crucial for optimizing a lead compound into a viable drug candidate. nih.gov Chemical derivatization involves making specific, controlled changes to the functional groups of a molecule like this compound.
Key sites for derivatization on the this compound scaffold include the carboxylic acid, the amide group, and the aromatic ring. For instance, converting the carboxylic acid to a variety of esters or amides can probe the importance of this acidic group for binding to a biological target. mdpi.com Similarly, the N-acetyl group can be replaced with other acyl groups of varying sizes and electronic properties. Adding substituents to the phenyl ring can explore how changes in electronics and bulk in this region affect activity. These studies help to build a detailed map of the pharmacophore—the essential features required for bioactivity. nih.gov
Table 4: Potential Derivatization of this compound for SAR Studies
| Molecular Site | Type of Derivative | Purpose of Modification |
|---|---|---|
| Carboxylic Acid | Esters (methyl, ethyl, etc.), Amides (primary, secondary) | Investigate the role of acidity, charge, and hydrogen bonding capability. |
| Acetamido Group | Other N-acyl groups (e.g., N-propionyl, N-benzoyl) | Determine the optimal size and electronic properties for the amide moiety. |
| Methoxy Group | Other alkoxy groups (e.g., ethoxy, isopropoxy) | Probe the steric and electronic requirements of the ether linkage. |
| Phenyl Ring | Introduction of substituents (e.g., F, Cl, CH3) at various positions | Evaluate the impact of electronic effects (electron-donating/withdrawing) and steric bulk on activity. |
Synthesis of Analogs and Prodrugs
The synthesis of analogs and prodrugs of this compound primarily involves the chemical modification of its carboxylic acid and acetamido groups. These modifications aim to alter the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Ester Prodrugs: A common strategy to mask the polar carboxylic acid group is through esterification. This conversion into a less polar ester can enhance the molecule's ability to cross biological membranes. mdpi.com The synthesis of ester prodrugs can be achieved by reacting this compound with various alcohols in the presence of an acid catalyst or a coupling agent. For instance, reaction with simple alcohols like ethanol (B145695) or isopropanol (B130326) can yield the corresponding ethyl or isopropyl esters.
Amide Analogs and Prodrugs: Another versatile approach is the formation of amide derivatives. This can be accomplished by reacting the carboxylic acid moiety with a diverse range of primary or secondary amines using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net This method allows for the introduction of various functional groups, potentially leading to analogs with altered biological activities or prodrugs that release the parent compound upon enzymatic cleavage in the body. The synthesis of amide prodrugs of other 2-arylpropionic acids like ibuprofen (B1674241) and naproxen (B1676952) has been reported, providing a template for similar modifications to this compound. nih.govresearchgate.net
Mutual Prodrugs: A more advanced strategy involves the creation of mutual prodrugs, where this compound is chemically linked to another pharmacologically active agent. mdpi.comuobaghdad.edu.iq The goal is to achieve a synergistic effect or to mitigate the side effects of one or both drugs. For example, conjugation with an antioxidant molecule could potentially reduce oxidative stress associated with inflammatory conditions. The synthesis of such mutual prodrugs often involves the use of spacers, such as glycols, to link the two active moieties. mdpi.com
Interactive Table of Synthetic Methodologies
| Derivative Type | General Reaction | Reagents and Conditions | Potential Advantage |
| Ester Prodrugs | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Enhanced lipophilicity and membrane permeability |
| Amide Analogs/Prodrugs | Amidation | Amine, Coupling Agent (e.g., DCC) | Diverse functionalization, potential for altered biological activity |
| Mutual Prodrugs | Conjugation via spacer | Second active molecule, Spacer (e.g., glycol), Coupling agents | Synergistic effects, reduced side effects |
Design Principles for Modulating Biological Profiles
The chemical derivatization of this compound is guided by several key design principles aimed at optimizing its therapeutic potential.
Masking the Carboxylic Acid Group: The free carboxylic acid group in many non-steroidal anti-inflammatory drugs (NSAIDs) is often associated with gastrointestinal irritation. nih.gov A primary design principle for creating prodrugs is to temporarily mask this acidic functionality. nih.govnih.gov Esterification and amidation are common strategies to achieve this, leading to compounds that are less acidic and less likely to cause direct irritation to the gastric mucosa. researchgate.netpatsnap.com
Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogs with systematic structural modifications allows for the exploration of structure-activity relationships (SAR). ebi.ac.uknih.gov By introducing different substituents on the phenyl ring or by varying the nature of the ester or amide group, medicinal chemists can probe how these changes affect the compound's interaction with its biological target. This information is crucial for designing more potent and selective analogs. For example, the introduction of different functional groups on the acetamido-phenyl ring could influence the molecule's binding affinity to its target enzymes or receptors.
Targeted Delivery: Prodrug strategies can also be employed to achieve targeted drug delivery. numberanalytics.com For instance, a prodrug could be designed to be selectively activated by an enzyme that is overexpressed at a specific site of action, such as an inflamed tissue. This approach can help to concentrate the active drug at the desired location, thereby increasing its efficacy and reducing systemic side effects.
Interactive Table of Design Principles
| Design Principle | Objective | Chemical Strategy | Expected Outcome |
| Masking Acidity | Reduce gastrointestinal irritation | Ester or Amide formation | Improved GI tolerance |
| Enhancing Lipophilicity | Improve oral absorption | Conversion of carboxylic acid to less polar functional groups | Increased bioavailability |
| SAR Exploration | Identify key structural features for activity | Synthesis of a library of analogs with systematic modifications | More potent and selective compounds |
| Targeted Delivery | Concentrate drug at the site of action | Design of prodrugs activated by site-specific enzymes | Increased efficacy, reduced systemic toxicity |
Molecular and Biochemical Mechanisms of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a pivotal role in adipogenesis, lipid metabolism, and inflammatory responses. nih.govfrontiersin.org The modulatory activity of Acetamidophenyl methoxypropionic acid is centered on its interaction with this receptor.
Ligand-Receptor Binding and Activation Kinetics
Peroxisome proliferator-activated receptors are ligand-regulated transcription factors that control gene expression by binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs). frontiersin.org The PPARγ ligand-binding pocket (LBP) is notably large and flexible, allowing it to accommodate a diverse range of natural and synthetic ligands. elifesciences.org Upon binding a ligand, the receptor undergoes a conformational change. This structural shift typically leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, forming an active complex that initiates the transcription of target genes. frontiersin.orgnih.gov
The binding of a ligand to the activating function-2 (AF-2) binding site, often involving interactions with key amino acid residues such as histidine 323, histidine 449, and tyrosine 473, is crucial for stabilizing the receptor in its active conformation. nih.gov this compound is classified as a selective PPARγ modulator, indicating that it binds to this receptor to alter its function. nih.gov While specific quantitative binding affinities and activation kinetics for this compound are not detailed in the available literature, its demonstrated biological effects are predicated on this initial binding event, which subsequently triggers downstream molecular signaling.
Transcriptional Regulation of Genes Involved in Lipid and Glucose Metabolism
As a PPARγ modulator, this compound directly influences the expression of genes critical to metabolic control. Research has shown that this compound can inhibit the expression of PPARγ itself, as well as key downstream target genes that are essential for adipocyte function and lipid metabolism. nih.govnih.gov
In studies using murine pre-adipocytes and human adipose-derived stem cells, treatment with this compound led to a significant decrease in the mRNA and protein levels of PPARγ. nih.gov This, in turn, suppressed the expression of adipocyte-specific genes that are transcriptionally activated by PPARγ, including Fatty Acid Binding Protein 4 (FABP4) and leptin. nih.govnih.gov FABP4 is crucial for fatty acid transport, while leptin is a key adipokine in energy homeostasis. The inhibition of these genes demonstrates a clear mechanism for altering lipid accumulation and adipocyte function. nih.gov
Table 1: Effect of this compound on Adipogenic Gene Expression
| Gene Target | Effect on Expression | Biological Function |
| PPARγ | Decreased mRNA and protein levels nih.gov | Master regulator of adipogenesis; promotes lipid storage. frontiersin.org |
| FABP4 | Decreased mRNA levels nih.govnih.gov | Facilitates intracellular transport of fatty acids. nih.gov |
| Leptin | Decreased mRNA levels nih.govnih.gov | Adipokine involved in regulating energy balance. nih.gov |
Role in Sebocyte Differentiation Pathways
Sebocytes are the specialized epithelial cells that form the sebaceous glands and are responsible for producing sebum. The differentiation of sebocytes is a complex process involving the accumulation of lipids. PPARs are considered prime candidates for transducing the signals that lead to sebocyte differentiation. nih.gov Specifically, the activation of PPARγ has been shown to induce lipid formation in sebocyte colonies, highlighting its central role in this pathway. nih.gov
While direct studies on this compound in sebocytes are limited, its effects on adipocyte differentiation serve as a relevant model for its potential action in lipid-producing cells. Research demonstrates that the compound effectively inhibits adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-filled adipocytes. nih.govnih.govresearchgate.net This inhibition is characterized by a marked reduction in the accumulation of intracellular lipid droplets and triglycerides. nih.gov This action, driven by the suppression of the key transcriptional regulators PPARγ and C/EBPα, suggests that this compound can interfere with the fundamental processes of cell differentiation and lipid synthesis that are also hallmarks of sebocyte maturation. nih.gov
Table 2: Effects of this compound on Adipocyte Differentiation
| Cellular Process | Observed Effect | Underlying Mechanism |
| Adipogenesis | Inhibition of differentiation nih.govresearchgate.net | Suppression of key transcription factors (PPARγ, C/EBPα). nih.gov |
| Lipid Accumulation | Significant decrease in intracellular lipids and triglycerides nih.gov | Downregulation of genes involved in lipid synthesis and storage. nih.gov |
| Cell Morphology | Reduction in Oil Red O-positive cells (lipid-containing cells) researchgate.net | Blockade of the adipogenic program. nih.gov |
Immunomodulatory Effects via PPARγ Signaling
Beyond its metabolic roles, PPARγ is a significant regulator of the immune system. frontiersin.org Activation of PPARγ can exert potent anti-inflammatory effects through several mechanisms, most notably through a process called transrepression. frontiersin.org This process does not require the PPARγ/RXRα heterodimer to bind to DNA. Instead, the ligand-bound receptor antagonizes the activity of pro-inflammatory signaling pathways, such as those mediated by transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). frontiersin.org By interfering with these pathways, PPARγ activation can decrease the production of inflammatory cytokines. nih.gov
As a selective PPARγ modulator, this compound is positioned to influence these immunomodulatory functions. Synthetic and natural PPARγ ligands are recognized as interesting therapeutic tools for their ability to repress inflammatory processes. nih.gov The modulation of PPARγ by compounds like this compound can therefore contribute to the down-modulation of inflammatory responses, a key function of the PPARγ signaling axis.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Interactions
PPARα is another isoform of the PPAR family, predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. nih.gov It is a principal regulator of lipid catabolism.
Influence on Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the primary metabolic pathway for breaking down fatty acids to produce energy. frontiersin.org PPARα is a key transcriptional regulator of this process. nih.gov Upon activation by ligands, such as fatty acids or synthetic fibrate drugs, PPARα upregulates the expression of a suite of genes that encode for enzymes essential for fatty acid transport and oxidation. nih.gov
Propionate, for example, has been shown to induce the expression of PPARα, which in turn upregulates PPARα-responsive genes like Carnitine Palmitoyltransferase II (CPTII) and trifunctional protein α (TFPα), leading to enhanced fatty acid oxidation and reduced triglyceride accumulation. nih.gov While this compound is noted for its selectivity towards PPARγ, the potential for interaction with PPARα cannot be entirely dismissed, as some modulators exhibit activity across different PPAR isoforms. nih.gov Any activation of PPARα would enhance the rate of fatty acid catabolism, representing another layer of metabolic regulation.
Table 3: Key PPARα-Responsive Genes in Fatty Acid Beta-Oxidation
| Gene/Enzyme | Role in Beta-Oxidation |
| CPTII | Converts long-chain acylcarnitine back to long-chain acyl-CoA within the mitochondria, a committed step for oxidation. nih.gov |
| TFPα | A subunit of the mitochondrial trifunctional protein, which catalyzes the final three steps of long-chain fatty acid beta-oxidation. nih.gov |
| Acyl-CoA Dehydrogenases | Catalyze the initial dehydrogenation step for fatty acids of various chain lengths. |
Investigation of Cyclooxygenase Pathway Involvement
The cyclooxygenase (COX) pathway is a critical component of the inflammatory process, responsible for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammation.
Research into the molecular actions of this compound, primarily through its activity as a PPARγ modulator, indicates a significant interplay with the COX pathway. Activation of PPARγ has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory genes, including COX-2. nih.govnih.gov This trans-repression mechanism involves the PPARγ/retinoid X receptor (RXR) heterodimer inhibiting the activity of transcription factors such as NF-κB, which are pivotal in driving COX-2 expression during an inflammatory response. nih.gov
Studies have demonstrated that PPARγ ligands can suppress the induction of COX-2 by inflammatory stimuli. nih.govnih.gov For instance, the PPARγ agonist ciglitazone (B1669021) has been shown to down-regulate COX-2 protein expression in human colon cancer cells. oup.com Furthermore, a study on a related compound, GED-0507-34L, revealed its ability to suppress COX-2 expression in human keratinocytes and lymphocytes treated with inflammatory agents. researchgate.net This suggests that the anti-inflammatory properties of this compound are, at least in part, mediated through the suppression of the COX-2 pathway, leading to a reduction in the production of inflammatory prostaglandins like PGE2. nih.govresearchgate.net
The relationship between PPARγ and COX-2 is complex and can be cell-type specific, with some studies showing that PPARγ ligands can, under certain conditions, increase COX-2 expression. nih.gov However, the predominant effect observed in inflammatory contexts is the suppression of COX-2.
Table 1: Research Findings on PPARγ Modulation and Cyclooxygenase Pathway
| PPARγ Agonist/Modulator | Model System | Observed Effect on COX Pathway | Reference |
| N-acetyl-GED-0507-34-LEVO | Human Keratinocytes/Lymphocytes (related compound GED-0507-34L) | Suppression of COX-2 expression | researchgate.net |
| Ciglitazone | HT-29 Human Colon Cancer Cells | Down-regulation of COX-2 protein expression | oup.com |
| Thiazolidinediones (TZDs) | Non-small-cell lung cancer (NSCLC) cells | Decrease in COX-2 levels and PGE2 production | nih.govresearchgate.net |
| General PPARγ Ligands | Macrophages, Astrocytes, Epithelial Cells | Suppression of COX-2 expression induced by LPS and PMA | nih.gov |
Cross-Talk with Other Intracellular Signaling Pathways (e.g., PI3K/AKT, SREBP1)
The biological effects of this compound extend beyond the direct modulation of the cyclooxygenase pathway, involving intricate cross-talk with other key intracellular signaling networks, notably the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Sterol Regulatory Element-Binding Protein 1 (SREBP1) pathway.
PI3K/AKT Pathway:
The PI3K/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. sci-hub.seresearchgate.net Dysregulation of this pathway is implicated in various diseases. Research has established a significant cross-talk between PPARγ and the PI3K/AKT pathway.
Activation of PPARγ has been shown to inhibit the PI3K/AKT signaling pathway in several cell types. nih.govnih.gov One of the mechanisms for this inhibition is the PPARγ-mediated transcriptional activation of the Phosphatase and Tensin Homolog (PTEN) gene. researchgate.net PTEN is a critical negative regulator of the PI3K/AKT pathway, and its upregulation by PPARγ agonists leads to a dampening of AKT signaling.
Specifically for N-acetyl-GED-0507-34-LEVO, its action as a PPARγ modulator has been linked to the inhibition of the PI3K/Akt/mTORC1 pathway. sci-hub.sefrontiersin.org In the context of acne pathogenesis, insulin (B600854) and insulin-like growth factor-1 (IGF-1) can stimulate sebaceous gland lipogenesis and inflammation through the PI3K/AKT pathway. sci-hub.senih.gov N-acetyl-GED-0507-34-LEVO has been shown to counteract these effects, suggesting its ability to modulate this pathway. nih.govresearchgate.net
SREBP1 Pathway:
The Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol biosynthesis. rupress.org There is a well-documented reciprocal regulation and cross-talk between the PPAR and SREBP families of transcription factors. oup.comoup.com
PPARα, a close relative of PPARγ, has been shown to suppress the expression of SREBP-1c, a key isoform of SREBP-1 involved in lipogenesis. oup.comoup.com This suppression can occur through competition for the binding partner RXR, thereby reducing the formation of the LXR/RXR heterodimer that activates SREBP-1c transcription. oup.comoup.com
In the context of sebaceous gland function, the PI3K/Akt pathway, which is modulated by N-acetyl-GED-0507-34-LEVO, influences SREBP-1 expression. sci-hub.se Insulin and IGF-1 increase SREBP-1 expression via the PI3K/Akt/FoxO1/mTORC1 pathway, leading to increased lipid synthesis. sci-hub.se By inhibiting this pathway, N-acetyl-GED-0507-34-LEVO can indirectly influence SREBP-1 activity. Furthermore, studies have shown that a decoy oligodeoxynucleotide for both SREBP and PPARγ can suppress the upregulation of lipogenic genes, highlighting the interconnectedness of these pathways in lipid metabolism. nih.gov
Table 2: Summary of Cross-Talk with Intracellular Signaling Pathways
| Signaling Pathway | Interaction with PPARγ (and this compound) | Key Research Findings | Reference |
| PI3K/AKT | PPARγ activation inhibits the PI3K/AKT pathway. N-acetyl-GED-0507-34-LEVO inhibits the PI3K/Akt/mTORC1 pathway. | PPARγ upregulates PTEN, a negative regulator of PI3K/AKT. N-acetyl-GED-0507-34-LEVO counteracts insulin/IGF-1-induced PI3K/AKT activation in sebocytes. | nih.govresearchgate.netsci-hub.senih.govnih.govresearchgate.netfrontiersin.org |
| SREBP1 | Reciprocal regulation and cross-talk between PPARs and SREBP-1. N-acetyl-GED-0507-34-LEVO indirectly influences SREBP-1 activity via PI3K/AKT pathway modulation. | PPARα activation suppresses SREBP-1c expression. The PI3K/AKT pathway, inhibited by N-acetyl-GED-0507-34-LEVO, is an upstream regulator of SREBP-1. | sci-hub.seoup.comoup.comnih.gov |
In Vitro and Cellular Investigations of Acetamidophenyl Methoxypropionic Acid
Cellular Models for Mechanistic Elucidation
To understand the biological effects of Acetamidophenyl Methoxypropionic Acid at the cellular level, researchers have employed various specialized in vitro models. These models allow for the detailed investigation of the compound's influence on specific cell types and pathways involved in skin physiology.
The immortalized human sebaceous gland cell line, SZ95, serves as a critical model for studying the functions of sebocytes, the primary cells of the sebaceous glands responsible for sebum production. nih.gov Differentiation of these cells is closely linked to an increase in lipid synthesis and accumulation. nih.gov Studies using SZ95 cells have explored how various compounds can modulate sebocyte activity. For instance, research has shown that treating SZ95 sebocytes with fatty acids like palmitic acid can lead to a significant increase in intracellular lipid levels, demonstrating the cell line's utility in screening compounds that affect sebum production. nih.gov Similarly, other studies have used this model to show that certain agents can suppress sebocyte proliferation. researchgate.net While direct studies on this compound are not detailed in the provided results, the SZ95 cell line is the established model for investigating the effects of such compounds on sebaceous lipid synthesis and cell proliferation. nih.govresearchgate.net
Adipocyte differentiation is the process by which pre-adipocytes develop into mature, fat-storing adipocytes, a process regulated by a complex network of transcription factors. nih.gov In vitro models, such as the 3T3-L1 pre-adipocyte cell line, are standard for investigating how external compounds influence this process. nih.govnih.gov These assays typically involve inducing differentiation and then measuring outcomes like lipid droplet formation and the expression of key adipogenic genes. nih.gov For example, studies on other compounds, such as 15-methoxypinusolidic acid, have shown a dose-dependent suppression of adipocyte differentiation, as observed by reduced lipid droplet formation. nih.gov The process is tightly controlled by signaling molecules and transcription factors, making it a valuable system for assessing the impact of new chemical entities on fat cell development and lipid storage. nih.gov
Keratinocytes are the main cells of the epidermis, and their proliferation and differentiation are essential for maintaining the skin barrier. nih.gov In vitro models using human keratinocytes are employed to study how compounds can affect these processes. nih.govnih.gov For instance, research has demonstrated that certain naturally occurring agents can suppress keratinocyte proliferation, while others can enhance differentiation, as marked by changes in proteins like involucrin (B1238512) and transglutaminase. nih.gov Other studies have utilized psoriatic skin models to show that compounds like retinoic acid can normalize hyperproliferation and restore the expression of differentiation markers. nih.gov These cellular models are crucial for identifying and characterizing substances that can modulate epidermal homeostasis. nih.govmdpi.com
Cellular Proliferation and Apoptosis Studies
Influence on Cell Cycle Progression
This compound has been observed to influence cellular proliferation. In studies on human SZ95 sebocytes, this compound has been shown to counteract cellular proliferation. researchgate.net As a PPARγ agonist, its mechanism is linked to the promotion of cell differentiation, which is often inversely correlated with proliferation. nih.govnih.gov While the general anti-proliferative effect is noted, detailed cell cycle analysis specifying the phase of the cell cycle (e.g., G1, S, G2/M) that is primarily affected by this compound is a subject for further detailed investigation.
Regulation of Cell Cycle Regulatory Proteins (e.g., p21WAF1/CIP1)
The regulation of cell cycle proteins is a key aspect of controlling cell proliferation. The protein p21WAF1/CIP1 is a critical cyclin-dependent kinase inhibitor that can induce cell cycle arrest. While the direct regulation of p21WAF1/CIP1 by this compound in sebocytes has not been explicitly detailed in available research, the known functions of PPARγ agonists suggest a potential role. PPARγ activation has been linked in other cell types to the upregulation of p21WAF1/CIP1, leading to cell cycle arrest. researchgate.net Given that this compound promotes sebocyte differentiation and inhibits proliferation, it is plausible that its mechanism involves the modulation of key cell cycle regulators like p21WAF1/CIP1. nih.govnih.gov
Inflammatory Mediator Production in Cellular Contexts
A significant finding from in vitro studies is the ability of this compound to decrease the release of proinflammatory mediators from sebocytes. nih.gov In a cellular model of acne, where insulin (B600854) was used to induce an inflammatory response in SZ95 sebocytes, treatment with this PPARγ modulator led to a reduction in the levels of inflammatory molecules. researchgate.net This anti-inflammatory effect is a key aspect of its mechanism of action, suggesting its potential to mitigate the inflammatory component of skin conditions. nih.gov
Interactive Data Table: Effect of this compound on Inflammatory Markers in Sebocytes
| Inflammatory Marker | Effect of this compound | Reference |
| Proinflammatory Mediators | Decreased release | nih.gov |
| Insulin-induced Inflammatory Response | Counteracted | researchgate.net |
| Inflammatory Molecules | Decreased levels | researchgate.net |
Advanced Analytical and Structural Characterization in Research
Spectroscopic Analysis for Fine Structure Determination
Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural formula and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be crucial in the structural confirmation of Acetamidophenyl methoxypropionic acid.
¹H NMR: A predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (around 7.0-7.6 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a singlet at approximately 3.3-3.8 ppm. The acetyl group (-COCH₃) protons would also be a singlet, expected around 2.1 ppm. The protons of the propionic acid backbone, specifically the methine (-CH) and methylene (B1212753) (-CH₂) groups, would show more complex splitting patterns due to their coupling with each other.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the amide and carboxylic acid (around 168-175 ppm), the aromatic carbons (in the 110-140 ppm range), the methoxy carbon (around 50-60 ppm), the carbons of the propionic acid chain, and the acetyl methyl carbon (around 24 ppm).
To illustrate the type of data obtained, the following table presents predicted ¹H NMR chemical shifts for a structurally similar compound, (R)-(-)-alpha-Methoxyphenylacetic acid.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho) | 7.4 - 7.5 | Multiplet |
| Aromatic (meta, para) | 7.3 - 7.4 | Multiplet |
| Methine (-CH) | 4.7 | Singlet |
| Methoxy (-OCH₃) | 3.4 | Singlet |
| Carboxylic Acid (-OH) | 11.5 | Broad Singlet |
| This table is illustrative and shows predicted data for a related compound. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong absorptions around 1700-1730 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretch of the amide would be observed around 3250-3350 cm⁻¹. Bending vibrations for the aromatic ring and other functional groups would also be present at lower wavenumbers.
For illustrative purposes, the table below shows characteristic IR absorption bands for the related compound, Propanoic acid.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C-H (Alkyl) | 2850-3000 |
| C=O (Carboxylic acid) | 1700-1725 |
| This table is illustrative and shows data for a related compound. |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. For this compound (C₁₂H₁₅NO₄), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass of 237.1001 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the carboxyl group, the methoxy group, and the acetyl group.
In the context of research, mass spectrometry is also central to metabolite profiling. If this compound were administered to a biological system, its metabolic fate could be traced by identifying its metabolites in biological fluids or tissues. Common metabolic transformations for N-acetylated aromatic compounds include hydroxylation of the aromatic ring, deacetylation, and conjugation with glucuronic acid or sulfate. researchgate.netnih.gov These metabolites would be identified by their unique mass-to-charge ratios and fragmentation patterns using techniques like liquid chromatography-mass spectrometry (LC-MS).
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the carboxylic acid is in a consistent ionization state. The compound would be detected as it elutes from the column, most commonly by UV-Vis spectrophotometry, and the area of the peak would be proportional to its concentration. The presence of any impurities would be indicated by additional peaks in the chromatogram. The retention time of the main peak would be a characteristic of the compound under the specific HPLC conditions.
The following table illustrates typical parameters for an HPLC method used for the analysis of aromatic carboxylic acids.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| This table provides an example of typical HPLC conditions for related compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis
While this compound itself is not a lipid, research may involve studying its effects on lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile lipids. nih.gov To analyze lipids from a biological sample, they are first extracted and then often derivatized to increase their volatility for GC analysis. nih.gov For example, fatty acids are commonly converted to their fatty acid methyl esters (FAMEs).
The GC separates the individual lipid components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides their mass spectra for identification. creative-proteomics.com This allows for the qualitative and quantitative analysis of the lipid profile, which could reveal changes in response to treatment with this compound. For instance, in dermatological research, GC-MS is used to analyze the lipid composition of sebum. nih.gov
X-ray Crystallography for Ligand-Target Complex Analysis
No publicly available research data exists detailing the use of X-ray crystallography to analyze the complex of this compound with its biological targets.
Computational Chemistry and Molecular Modeling
Specific computational chemistry and molecular modeling studies for this compound are not described in the available scientific literature.
Quantum Chemical Calculations for Electronic Properties
There are no published studies that focus on the quantum chemical calculations of the electronic properties of this compound.
Molecular Dynamics Simulations of Protein-Ligand Interactions
Detailed molecular dynamics simulations of the interactions between this compound and its protein targets have not been reported in the accessible research.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
No formal or detailed Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for this compound are available in the public domain.
Preclinical Research Paradigms and Disease Models
In Vivo Animal Models for Metabolic Syndrome and Related Conditions
Animal models are indispensable tools for understanding the pathophysiology of metabolic diseases and for the preclinical assessment of novel therapeutic agents. These models can be broadly categorized into those that are genetically predisposed to metabolic dysfunction and those in which the disease is induced by diet or chemical agents.
Studies on Hyperlipidemia and Hypercholesterolemia
To investigate the potential effects of a compound on high levels of lipids (hyperlipidemia) and cholesterol (hypercholesterolemia) in the blood, researchers commonly employ several rodent models. nih.govnih.govglobalresearchonline.netmdpi.com One approach is to induce these conditions through a high-fat or high-cholesterol diet in animals such as rats or mice. globalresearchonline.netmdpi.com For instance, feeding a diet supplemented with cholesterol and cholic acid to C57BL/6 mice is a well-established method to induce hypercholesterolemia and atherosclerotic lesions. nih.gov Another common model involves the administration of substances like Triton WR-1339, a non-ionic surfactant that leads to an acute increase in blood lipid levels. globalresearchonline.net
Genetic models are also widely used. The Watanabe heritable hyperlipidemic (WHHL) rabbit, for example, has a genetic defect in the LDL receptor, leading to high levels of LDL cholesterol and atherosclerosis, closely mimicking human familial hypercholesterolemia. nih.govmdpi.com Similarly, ApoE knockout (ApoE−/−) mice are prone to developing spontaneous hypercholesterolemia and are a cornerstone of atherosclerosis research. nih.gov
A summary of common hyperlipidemia models is presented below:
| Model Type | Species | Method of Induction | Key Features |
| Diet-Induced | Mouse (e.g., C57BL/6) | High-fat, high-cholesterol diet | Elevated plasma lipids, atherosclerosis development |
| Diet-Induced | Rat | High-fructose or high-fat diet | Hypertriglyceridemia, insulin (B600854) resistance |
| Chemically-Induced | Rat/Mouse | Triton WR-1339 injection | Acute hyperlipidemia |
| Genetic | Rabbit (WHHL) | LDL receptor mutation | High LDL-C, spontaneous atherosclerosis |
| Genetic | Mouse (ApoE−/−) | Apolipoprotein E gene deletion | Severe hypercholesterolemia, rapid atherosclerosis |
Investigations in Obesity Models
Animal models of obesity are critical for studying the mechanisms of weight gain and for testing anti-obesity therapeutics. nih.gov These models are generally categorized as either diet-induced or genetic. Diet-induced obesity (DIO) models, typically using mice or rats fed a high-fat diet, are widely used as they mimic the common cause of human obesity. mdpi.com These animals develop key features of the human condition, including increased body weight, adiposity, and often co-morbidities like insulin resistance. mdpi.com
Genetic models of obesity include the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse. These animals exhibit severe obesity, hyperphagia, and metabolic disturbances. While they have been instrumental in understanding the role of the leptin pathway, their monogenic nature is a limitation in modeling the more common polygenic human obesity. plos.org
Key characteristics of common obesity models are outlined in the table below:
| Model Type | Species | Genetic Basis / Induction | Key Phenotypes |
| Diet-Induced | Mouse/Rat | High-fat diet consumption | Increased body weight and fat mass, insulin resistance |
| Genetic | Mouse (ob/ob) | Leptin deficiency | Severe obesity, hyperphagia, diabetes |
| Genetic | Mouse (db/db) | Leptin receptor deficiency | Severe obesity, hyperphagia, diabetes |
| Genetic | Rat (Zucker) | Leptin receptor mutation | Obesity, hyperlipidemia, insulin resistance |
Research into Impaired Glucose Tolerance and Diabetes Models
Animal models of impaired glucose tolerance and type 2 diabetes are essential for studying the progression of the disease and evaluating new treatments. nih.govnih.gov Chemical induction with agents like streptozotocin (B1681764) (STZ) or alloxan, which are toxic to pancreatic beta-cells, is a common method to induce hyperglycemia in rodents. nih.govnih.gov The severity of diabetes can be modulated by the dose of the chemical administered. nih.gov
Diet-induced models, often the same as those used for obesity research, are also highly relevant. mdpi.com Prolonged feeding of a high-fat diet can lead to the development of insulin resistance and impaired glucose tolerance, which are hallmarks of pre-diabetes and type 2 diabetes in humans. mdpi.com Genetic models like the db/db mouse and the Zucker diabetic fatty (ZDF) rat spontaneously develop diabetes and are widely used to study the long-term complications of the disease. nih.gov
Commonly used models for diabetes research include:
| Model Type | Species | Method of Induction | Key Metabolic Features |
| Chemically-Induced | Rat/Mouse | Streptozotocin (STZ) injection | Beta-cell destruction, hyperglycemia |
| Chemically-Induced | Rat/Mouse | Alloxan injection | Beta-cell destruction, hyperglycemia |
| Diet-Induced | Mouse/Rat | High-fat diet | Insulin resistance, impaired glucose tolerance |
| Genetic | Mouse (db/db) | Leptin receptor deficiency | Hyperglycemia, insulin resistance, obesity |
| Genetic | Rat (ZDF) | Leptin receptor mutation | Hyperglycemia, insulin resistance, obesity |
Animal Models for Inflammatory Skin Conditions
Preclinical research on inflammatory skin diseases, such as atopic dermatitis and psoriasis, relies on various animal models that recapitulate key aspects of the human conditions. nih.govnih.gov For atopic dermatitis-like diseases, models often involve the repeated topical application of haptens, such as oxazolone (B7731731) or dinitrochlorobenzene (DNCB), to the skin of mice. nih.gov This induces a chronic inflammatory response characterized by skin thickening, immune cell infiltration, and an increase in serum IgE levels, similar to human atopic dermatitis. nih.govnih.gov Genetically predisposed strains, like the NC/Nga mouse, which spontaneously develop dermatitis under conventional housing conditions, are also valuable models. nih.gov
Ex Vivo and Organoid Models for Complex Biological Systems
In recent years, ex vivo and organoid models have emerged as powerful tools that bridge the gap between traditional 2D cell culture and in vivo animal studies. These three-dimensional (3D) culture systems can more accurately replicate the complex structure and function of human tissues.
Human Sebaceous Gland Organoid Models
The sebaceous gland is implicated in various skin conditions, including acne. The development of human sebaceous gland organoids offers a promising platform for studying sebocyte biology and for testing the effects of compounds directly on human-derived tissue. These organoids can be generated from stem cells and can form structures that mimic the lipid-producing function of native sebaceous glands. While no studies have been published on the use of Acetamidophenyl methoxypropionic acid in these models, they represent a relevant and advanced system for future investigations into its potential effects on sebaceous gland function.
Future Research Directions and Emerging Academic Applications
Development of Next-Generation Acetamidophenyl Methoxypropionic Acid Analogs
A primary avenue of future research lies in the rational design and synthesis of next-generation analogs. The goal is to optimize the therapeutic potential by modifying its core structure. Key areas for modification include:
Phenyl Ring Substitution: Altering the position or nature of substituents on the phenyl ring could modulate binding affinity and specificity for target receptors.
Acid Functionality: Bioisosteric replacement of the carboxylic acid group with other acidic moieties (e.g., tetrazoles) could improve pharmacokinetic properties.
Methoxy (B1213986) Group Modification: Exploring alternative alkoxy groups at the alpha-position may influence metabolic stability and potency.
Structure-activity relationship (SAR) studies will be crucial in this endeavor, systematically linking these chemical modifications to changes in biological activity. The development of dual PPARα/γ agonists like Tesaglitazar has highlighted the complex pharmacology that can arise from such modifications, including both therapeutic benefits and potential for adverse effects like cardiac dysfunction. nih.gov
Exploration of Novel Biological Targets Beyond PPARs
While this compound is linked to PPARγ inhibition, a comprehensive understanding of its full biological target profile is necessary. nih.gov Future research should aim to de-orphan its mechanism of action by screening it against a wide array of receptors, enzymes, and ion channels. Given its structural similarity to certain NSAIDs, investigating its effects on cyclooxygenase (COX) enzymes or other inflammatory mediators would be a logical step. vulcanchem.com Advanced chemoproteomic techniques could identify previously unknown binding partners, potentially revealing novel therapeutic applications beyond metabolic diseases.
Integration with Multi-Omics and Systems Biology Approaches
To understand the compound's system-wide effects, integration with multi-omics technologies is essential. This approach moves beyond a single target to a holistic view of the biological response.
Transcriptomics (RNA-seq): Would reveal how the compound alters gene expression patterns, providing insight into the pathways it modulates.
Proteomics: Would identify changes in protein levels and post-translational modifications, offering a functional readout of the compound's activity.
Metabolomics: Would analyze its impact on endogenous metabolite profiles, which is particularly relevant for a PPAR-associated compound.
By integrating these datasets, a systems biology model can be constructed to predict the compound's physiological impact, identify biomarkers of response, and anticipate potential off-target effects. This approach has been used to understand the complex liver effects of various PPAR agonists. nih.gov
Role as a Chemical Probe for Elucidating Biological Pathways
A well-characterized molecule can serve as a valuable chemical probe to investigate biological processes. Once the selectivity and mechanism of action of this compound or a refined analog are firmly established, it can be used to study the specific roles of its target (e.g., PPARγ) in various physiological and pathological states. For instance, a highly selective inhibitor could be used to dissect the involvement of PPARγ in inflammatory signaling or fibrogenesis, similar to how existing PPAR ligands have been used to study liver disease. nih.govnih.gov
Stereoselective Pharmacological Research and Development
As a chiral molecule, the stereochemistry of this compound is of critical pharmacological importance. vulcanchem.com The spatial arrangement of the methoxy group relative to the phenyl ring can drastically alter its interaction with biological targets. vulcanchem.com Future research must focus on:
Chiral Synthesis and Separation: Developing efficient methods to synthesize or separate the (S) and (R) enantiomers. vulcanchem.com
Enantiomer-Specific Pharmacology: Characterizing the distinct pharmacological and toxicological profiles of each enantiomer. It is common for one enantiomer to be significantly more active or have a different safety profile than the other. vulcanchem.com
Stereospecific Metabolism: Investigating whether the two enantiomers are metabolized differently in the body, which could have significant pharmacokinetic implications.
Focusing on a single, more active enantiomer could lead to a drug with a better therapeutic index, enhancing potency while minimizing adverse effects associated with the less active isomer. vulcanchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
